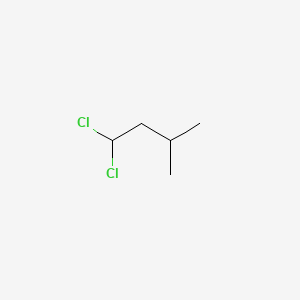
Butane, 1,1-dichloro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1,1-dichloro-3-methyl- is an organic compound with the molecular formula C₅H₁₀Cl₂. It is a derivative of butane, where two chlorine atoms are attached to the first carbon atom, and a methyl group is attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butane, 1,1-dichloro-3-methyl- typically involves the chlorination of 3-methylbutane. This process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include controlled temperature and pressure to ensure the selective formation of the desired dichlorinated product .
Industrial Production Methods: Industrial production of butane, 1,1-dichloro-3-methyl- follows similar principles but on a larger scale. The process involves the continuous flow of 3-methylbutane and chlorine gas through a reactor, with precise control over reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions: Butane, 1,1-dichloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: The major products are substituted butanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 3-methyl-1-butene.
科学的研究の応用
Butane, 1,1-dichloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While not directly used in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of butane, 1,1-dichloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
類似化合物との比較
Butane, 1,1-dichloro-3,3-dimethyl-: This compound has an additional methyl group on the third carbon atom, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Butane, 1,4-dichloro-: This compound has chlorine atoms on the first and fourth carbon atoms, leading to different reactivity patterns and applications.
Butane, 1,3-dichloro-2-methyl-: This compound has chlorine atoms on the first and third carbon atoms and a methyl group on the second carbon atom, resulting in unique chemical properties.
Uniqueness: Butane, 1,1-dichloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective nucleophilic substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
625-66-1 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC名 |
1,1-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
InChIキー |
VXEMJASOVHTHLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















